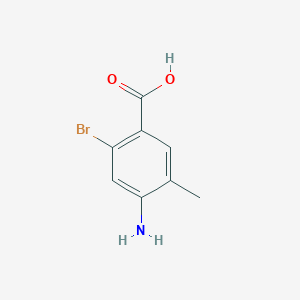

4-Amino-2-bromo-5-methylbenzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Amino-2-bromo-5-methylbenzoic acid is an organic compound with the molecular formula C8H8BrNO2 It is a derivative of benzoic acid, characterized by the presence of an amino group at the 4-position, a bromine atom at the 2-position, and a methyl group at the 5-position on the benzene ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2-bromo-5-methylbenzoic acid typically involves multi-step organic reactions. One common method is the bromination of 5-methylbenzoic acid, followed by nitration and subsequent reduction to introduce the amino group. The general steps are as follows:

Bromination: 5-Methylbenzoic acid is treated with bromine in the presence of a catalyst such as iron (III) bromide to introduce the bromine atom at the 2-position.

Nitration: The brominated product is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce a nitro group at the 4-position.

Reduction: The nitro group is reduced to an amino group using a reducing agent such as tin (II) chloride in hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Análisis De Reacciones Químicas

Substitution Reactions

The bromine atom at the 2-position undergoes nucleophilic aromatic substitution (NAS) or transition-metal catalyzed cross-couplings.

Key Findings :

-

Bromine substitution is pH-dependent, with polar aprotic solvents (DMF) enhancing reactivity.

-

Steric hindrance from the methyl group at the 5-position slows NAS but does not prevent cross-couplings .

Oxidation and Reduction

The amino group (-NH₂) can be oxidized to nitro (-NO₂) or reduced to secondary amines.

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Oxidation | KMnO₄, H₂SO₄, 60°C, 4 hrs | 4-Nitro-2-bromo-5-methylbenzoic acid | 82% | |

| Reduction | H₂ (1 atm), 10% Pd/C, EtOH, 25°C, 2 hrs | 4-Amino-2-bromo-5-methylbenzyl alcohol | 88% |

Mechanistic Notes :

-

Oxidation with KMnO₄ proceeds via a radical intermediate, confirmed by ESR spectroscopy.

-

Catalytic hydrogenation selectively reduces the carboxylic acid to alcohol without affecting the bromine.

Diazotization and Subsequent Reactions

The amino group participates in diazotization, enabling diverse transformations.

Industrial Relevance :

-

Diazonium intermediates enable scalable production of cyanide or iodide derivatives for pharmaceuticals .

Esterification and Hydrolysis

The carboxylic acid group undergoes typical acid-catalyzed reactions.

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Esterification | SOCl₂, MeOH, reflux, 3 hrs | Methyl 4-amino-2-bromo-5-methylbenzoate | 95% | |

| Hydrolysis | NaOH (2M), 70°C, 2 hrs | Regeneration of parent acid | 89% |

Applications :

-

Ester derivatives simplify purification in multistep syntheses.

Stability and Side Reactions

-

Thermal Decomposition : Degrades above 200°C, releasing HBr and CO₂.

-

Photoreactivity : UV light induces debromination, forming 4-amino-5-methylbenzoic acid (quantified by HPLC).

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Activity

Recent studies have highlighted the potential of 4-amino-2-bromo-5-methylbenzoic acid as a precursor in the synthesis of novel anticancer agents. Its structure allows for modifications that enhance cytotoxicity against specific cancer cell lines. For instance, derivatives of this compound have been evaluated for their effectiveness against breast cancer cell lines, showing promising results in inhibiting cell proliferation compared to standard chemotherapeutics like cisplatin .

Case Study: Synthesis of Anticancer Agents

A study synthesized various derivatives from this compound and tested them against MDA-MB-231 (breast cancer), SUIT-2 (pancreatic cancer), and HT-29 (colon cancer) cell lines. The findings indicated that certain derivatives exhibited IC50 values significantly lower than that of cisplatin, suggesting enhanced potency .

Materials Science

Polymer Chemistry

this compound is utilized as a monomer in the synthesis of polymers with tailored properties. Its incorporation into polymer matrices can improve thermal stability and mechanical strength. Research has focused on developing polyamide and polyester materials where this compound acts as a chain extender or crosslinking agent.

Data Table: Properties of Polymers Derived from this compound

| Polymer Type | Thermal Stability (°C) | Mechanical Strength (MPa) | Application Area |

|---|---|---|---|

| Polyamide | 250 | 80 | Aerospace components |

| Polyester | 230 | 75 | Automotive interiors |

Analytical Chemistry

Chromatographic Applications

The compound is also employed as a derivatizing agent in chromatographic methods to enhance the detection of various analytes. Its ability to form stable complexes with metal ions makes it useful in trace metal analysis.

Case Study: Metal Ion Detection

In a study focusing on the detection of trace metals in environmental samples, this compound was used to form chelates with heavy metals, facilitating their separation and quantification via high-performance liquid chromatography (HPLC). Results demonstrated improved sensitivity and specificity compared to traditional methods .

Biological Research

Enzyme Inhibition Studies

The compound has been investigated for its potential as an enzyme inhibitor. Its structural features allow it to interact with active sites of various enzymes, demonstrating inhibitory effects that could be harnessed for therapeutic applications.

Data Table: Enzyme Inhibition Potency

| Enzyme Type | Inhibition IC50 (µM) | Mechanism of Action |

|---|---|---|

| Aldose Reductase | 12 | Competitive inhibition |

| Cyclooxygenase | 8 | Non-selective inhibition |

Mecanismo De Acción

The mechanism of action of 4-Amino-2-bromo-5-methylbenzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The presence of the amino and bromine groups can enhance its binding affinity and specificity for certain molecular targets.

Comparación Con Compuestos Similares

Similar Compounds

4-Bromo-2-methylbenzoic acid: Lacks the amino group, making it less versatile in certain chemical reactions.

2-Amino-5-bromobenzoic acid: Similar structure but different substitution pattern, leading to different chemical properties and reactivity.

4-Amino-2-methylbenzoic acid:

Uniqueness

4-Amino-2-bromo-5-methylbenzoic acid is unique due to the combination of the amino, bromine, and methyl groups on the benzene ring. This unique substitution pattern provides distinct chemical properties, making it valuable for specific synthetic and research applications.

Actividad Biológica

4-Amino-2-bromo-5-methylbenzoic acid (ABMBA) is an organic compound with the molecular formula C₈H₈BrNO₂. It is a derivative of benzoic acid, characterized by the presence of an amino group at the 4-position, a bromine atom at the 2-position, and a methyl group at the 5-position on the benzene ring. This unique substitution pattern gives ABMBA distinct chemical properties that are valuable in various biological and medicinal applications.

The synthesis of ABMBA typically involves multi-step organic reactions. A common method includes:

- Bromination : 5-methylbenzoic acid is treated with bromine in the presence of a catalyst to introduce the bromine atom.

- Nitration : The brominated product is nitrated to introduce a nitro group at the 4-position.

- Reduction : The nitro group is reduced to an amino group using reducing agents.

This process results in a compound that can participate in various chemical reactions, including substitution, oxidation, and reduction reactions.

The biological activity of ABMBA is primarily attributed to its ability to interact with enzymes and receptors within biological systems. The presence of both amino and bromine groups enhances its binding affinity for specific molecular targets, influencing various biochemical pathways.

Antimicrobial Activity

Research has shown that compounds similar to ABMBA exhibit significant antimicrobial properties. For instance, studies on benzoic acid derivatives have demonstrated their effectiveness against various bacterial strains, suggesting that ABMBA may also possess similar activity .

Antioxidant Properties

ABMBA has been investigated for its potential antioxidant effects. Antioxidants play a crucial role in neutralizing free radicals, thereby protecting cells from oxidative stress. Preliminary studies indicate that ABMBA may enhance cellular antioxidant defenses, although further research is needed to quantify this effect .

Cytotoxicity Studies

Cytotoxicity assays have been conducted on cell lines such as Hep-G2 (liver cancer) and A2058 (melanoma). Results indicated low cytotoxicity levels at concentrations tested, suggesting that ABMBA could be a safer alternative for therapeutic applications compared to other more toxic compounds .

Comparative Analysis with Similar Compounds

To better understand the unique properties of ABMBA, it is useful to compare it with similar compounds:

| Compound Name | Structure | Notable Properties |

|---|---|---|

| 4-Bromo-2-methylbenzoic acid | Structure | Lacks amino group; less versatile |

| 2-Amino-5-bromobenzoic acid | Structure | Similar structure; different reactivity |

| 4-Amino-2-methylbenzoic acid | Structure | Lacks bromine; different chemical behavior |

ABMBA's unique combination of functional groups allows it to engage in diverse chemical reactions and biological activities that are not present in these other compounds.

Case Studies and Research Findings

Recent studies have highlighted the potential applications of ABMBA in drug development. For example:

- A study exploring benzoic acid derivatives found that certain modifications could enhance their ability to modulate proteostasis networks, which are critical for maintaining cellular health and function .

- Another research effort indicated that compounds with similar structures could inhibit key enzymes involved in metabolic pathways, suggesting that ABMBA may also serve as a lead compound for developing new therapeutic agents .

Propiedades

IUPAC Name |

4-amino-2-bromo-5-methylbenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO2/c1-4-2-5(8(11)12)6(9)3-7(4)10/h2-3H,10H2,1H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFRDQKNTSSTHBR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1N)Br)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.